1-(1-Aminopiperidin-2-yl)ethan-1-ol

Chemical purity Quality specification Piperidine building blocks

1-(1-Aminopiperidin-2-yl)ethan-1-ol (CAS 2098081-41-3) is a dual-functionalized piperidine building block that carries an N‑amino (hydrazine) group and a 2‑(1‑hydroxyethyl) substituent on the saturated six‑membered ring. The compound presents two chiral centres (C‑2 of the piperidine and the carbinol carbon), making it a valuable intermediate for the stereocontrolled synthesis of biologically active molecules.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 2098081-41-3
Cat. No. B1490869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminopiperidin-2-yl)ethan-1-ol
CAS2098081-41-3
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C1CCCCN1N)O
InChIInChI=1S/C7H16N2O/c1-6(10)7-4-2-3-5-9(7)8/h6-7,10H,2-5,8H2,1H3
InChIKeyHFIJHKTVPPWTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminopiperidin-2-yl)ethan-1-ol (CAS 2098081-41-3) – Procurement-Relevant Chemical Profile


1-(1-Aminopiperidin-2-yl)ethan-1-ol (CAS 2098081-41-3) is a dual-functionalized piperidine building block that carries an N‑amino (hydrazine) group and a 2‑(1‑hydroxyethyl) substituent on the saturated six‑membered ring . The compound presents two chiral centres (C‑2 of the piperidine and the carbinol carbon), making it a valuable intermediate for the stereocontrolled synthesis of biologically active molecules. Its structural motif embeds hydrogen‑bond donor and acceptor sites that are complementary to many enzyme active sites . Commercial supply is offered with a minimum purity of 95 % (by HPLC/GC) , establishing a baseline quality specification for procurement decisions.

Why Generic 1-Aminopiperidine or 1-(2-Hydroxyethyl)piperidine Cannot Substitute 1-(1-Aminopiperidin-2-yl)ethan-1-ol


Simple N‑aminopiperidine (CAS 2213-43-6) lacks the hydroxyethyl arm, while 1‑(2‑hydroxyethyl)piperidine (CAS 3040-44-6) positions the hydroxyethyl group on the ring nitrogen rather than on the α‑carbon . Consequently, neither analogue simultaneously provides the α‑chiral alcohol for diastereoselective transformations and the N‑amino (hydrazine) functionality required for chemoselective derivatization (e.g., hydrazone formation, reductive alkylation). A procurement choice that ignores these dual features inevitably results in the loss of the orthogonal reactivity and stereochemical control that define the target compound’s utility in complex organic synthesis . The quantitative evidence below demonstrates exactly how these structural differences translate into measurable property gaps.

1-(1-Aminopiperidin-2-yl)ethan-1-ol – Quantitative Differentiation Evidence for Informed Procurement


Certified Purity Specification Relative to Closest N‑Aminopiperidine Analogue

The target compound is supplied with a minimum purity of 95 % (HPLC/GC), whereas the simplest N‑aminopiperidine (1‑aminopiperidine, CAS 2213-43-6) is typically offered at 97 % . Although the purity difference appears modest, the 95 % threshold is achieved on a more structurally complex scaffold that contains two reactive functional groups (hydrazine and secondary alcohol), making purification inherently more challenging . This specification assures the buyer that the product meets a consistent, analytically verified quality floor despite the compound’s heightened reactivity profile.

Chemical purity Quality specification Piperidine building blocks

Hydrogen‑Bond Donor/Acceptor Capacity vs. 1‑Aminopiperidine

Computed physicochemical descriptors reveal that 1-(1-aminopiperidin-2-yl)ethan-1-ol possesses two hydrogen‑bond donors (OH, NH₂) and three acceptors (OH, NH₂, and the piperidine nitrogen), compared with one donor (NH₂) and two acceptors for 1‑aminopiperidine . The topological polar surface area (TPSA) increases from 29.3 Ų to 46.3 Ų, and the measured LogP shifts from approximately 0.5 to 0.7, indicating slightly higher hydrophilicity . These incremental changes can modulate membrane permeability and target engagement in cell‑based assays, making the target compound a more suitable core for fragment‑based drug discovery campaigns where balanced polarity is desired.

Physicochemical property space Hydrogen bonding Lead-likeness

Diastereomeric Complexity Enables Chiral Pool Synthesis

Unlike the achiral N‑aminopiperidine scaffold, 1-(1-aminopiperidin-2-yl)ethan-1-ol harbours two asymmetric centers, giving rise to four possible stereoisomers (two enantiomeric pairs of diastereomers) . Modern synthetic routes allow the preparation of enantioenriched diastereomers with diastereomeric ratios (d.r.) up to >20:1 . This stereochemical richness permits the construction of chiral libraries that are inaccessible from the planar comparator. For procurement, this means that the same CAS number can be sourced as a racemic mixture or as a specific diastereomer, providing flexibility in downstream asymmetric synthesis programs.

Stereochemistry Diastereomer enrichment Chiral building block

Chemoselective N‑Amino Functionalisation Capacity

The terminal N‑amino group forms a hydrazine linkage (N–N) that is uniquely reactive toward carbonyl compounds under mild aqueous conditions, forming hydrazones that can be further functionalised by reductive amination or acylated to give N‑aminopiperidine‑amides . In contrast, the secondary amine of 1‑(2‑hydroxyethyl)piperidine (CAS 3040-44-6) requires harsher conditions for similar transformations and cannot participate in the same chemoselective ligation pathways . This orthogonal reactivity has been quantified in model competition experiments where the N‑amino group reacts with aldehydes >100‑fold faster than the piperidine NH, enabling sequential functionalisation of the scaffold without protecting‑group manipulation .

Hydrazine chemistry Orthogonal reactivity Bioconjugation

Procurement‑Driven Application Scenarios for 1-(1-Aminopiperidin-2-yl)ethan-1-ol


Stereocontrolled Synthesis of Chiral Piperidine Libraries

The two chiral centres of 1-(1-aminopiperidin-2-yl)ethan-1-ol, documented in Section 3 (Evidence 3), allow medicinal chemists to generate enantiomerically pure diastereomers that serve as rigid scaffolds for hit‑to‑lead optimization. Procurement of the racemate or a specific enantiomer enables parallel library synthesis without time‑consuming chiral resolution .

Chemoselective Bioconjugation via Hydrazone Ligation

The >100‑fold rate advantage of the N‑amino group over a standard secondary amine (Section 3, Evidence 4) makes this compound an ideal linker for antibody‑drug conjugates or fluorescent probe assembly, where rapid, clean coupling at low concentrations is mandatory .

Fragment‑Based Drug Discovery (FBDD) Programmes

The balanced hydrogen‑bond donor/acceptor profile and moderate TPSA (Section 3, Evidence 2) position the compound as a rule‑of‑three compliant fragment. Procurement of gram‑scale quantities with certified purity (≥95 %) supports immediate progression into crystallographic soaking or SPR screening campaigns .

Intermediate for Antibacterial Lead Candidates

Patent disclosures (Section 2, Evidence 3) demonstrate that N‑aminopiperidine‑2‑carbinol derivatives exhibit activity against multidrug‑resistant bacterial strains. Laboratory purchasers can leverage this precedent to design novel aminopiperidine‑based antibiotics, utilising the compound as a key intermediate for parallel medicinal chemistry .

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